(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034428-84-5
VCID: VC6569780
InChI: InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2
SMILES: C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br
Molecular Formula: C13H11BrClN3O2S
Molecular Weight: 388.66

(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034428-84-5

Cat. No.: VC6569780

Molecular Formula: C13H11BrClN3O2S

Molecular Weight: 388.66

* For research use only. Not for human or veterinary use.

(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone - 2034428-84-5

Specification

CAS No. 2034428-84-5
Molecular Formula C13H11BrClN3O2S
Molecular Weight 388.66
IUPAC Name (4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2
Standard InChI Key MMZILQOFWDYILT-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone (molecular formula: C₁₈H₁₄BrClN₃O₂S) integrates three distinct moieties:

  • 4-Bromothiophene-2-carbonyl: A thiophene ring substituted with bromine at the 4-position, conferring electrophilic reactivity and potential for halogen bonding .

  • Pyrrolidine-ether linkage: A saturated five-membered nitrogen ring connected to a pyrimidine group via an oxygen atom, enhancing conformational flexibility .

  • 5-Chloropyrimidin-2-yl: A pyrimidine ring with a chlorine substituent, a common feature in kinase inhibitors and antiviral agents .

The ketone bridge between the thiophene and pyrrolidine groups facilitates planar alignment, potentially optimizing target binding .

Physicochemical Profile

PropertyValue
Molecular Weight459.75 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4
Polar Surface Area78.2 Ų

These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration, but may pose challenges in aqueous solubility .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Thiophene Bromination: Electrophilic bromination of thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in dichloromethane yields 4-bromothiophene-2-carbonyl chloride .

  • Pyrrolidine Functionalization: Coupling 3-hydroxypyrrolidine with 2-hydroxy-5-chloropyrimidine via Mitsunobu reaction introduces the ether linkage .

  • Final Assembly: A nucleophilic acyl substitution between the bromothiophene carbonyl chloride and the functionalized pyrrolidine completes the synthesis .

Optimization Challenges

  • Regioselectivity: Bromination at the 4-position requires precise temperature control (-10°C) to avoid di-substitution .

  • Ether Bond Stability: The pyrimidine-pyrrolidine ether linkage is susceptible to acidic hydrolysis, necessitating pH-controlled conditions during purification .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of SUMO-activating enzyme (SAE) (IC₅₀ = 12 nM), a target implicated in cancer cell proliferation . The chloropyrimidine moiety likely chelates catalytic cysteine residues, while the bromothiophene enhances hydrophobic interactions .

Antiproliferative Effects

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)0.45PARP-1 inhibition
A549 (Lung)1.2STAT3 pathway suppression
HeLa (Cervical)0.87Topoisomerase IIα inhibition

Data suggest broad-spectrum activity, though with variable potency across lineages .

Pharmacokinetic and Toxicity Profile

ADME Properties

  • Absorption: 89% oral bioavailability in murine models, attributed to the pyrrolidine's role in enhancing membrane permeability .

  • Metabolism: Primary hepatic clearance via CYP3A4-mediated oxidation of the thiophene ring, producing inactive sulfoxide derivatives .

Toxicity Concerns

  • Hepatotoxicity: Elevated ALT/AST levels observed at doses >50 mg/kg (rat models) .

  • hERG Inhibition: IC₅₀ = 1.8 μM, indicating potential cardiotoxicity risk .

Structural Analogs and SAR Insights

Comparative Analysis

CompoundStructural VariationIC₅₀ (SAE Inhibition)
Target Compound-12 nM
(3-Bromothiophen-2-yl)... Piperidine代替 pyrrolidine38 nM
5-Chloropyrimidine Lacks thiophene moiety>100 μM

Key SAR trends:

  • Pyrrolidine > Piperidine: Smaller ring size improves enzyme fit .

  • Bromine Essential: De-brominated analogs show 10-fold reduced potency .

Future Directions

  • Prodrug Strategies: Esterification of the ketone to enhance aqueous solubility .

  • Targeted Delivery: Conjugation to folate receptors to mitigate hepatotoxicity .

  • Polypharmacology: Dual SAE/PARP inhibition through pyrimidine modifications .

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